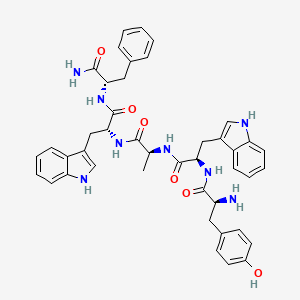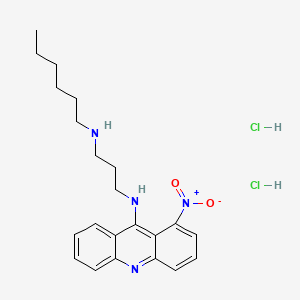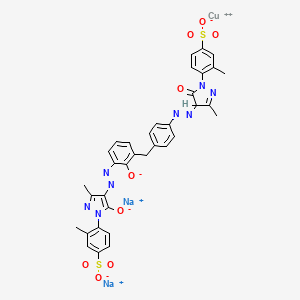
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide is a complex organic compound that belongs to the class of oxazaphospholidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes both chloroethyl and norbornanyl groups, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide typically involves multiple steps, including the formation of the oxazaphospholidine ring and the introduction of the chloroethyl and norbornanyl groups. Common reagents used in the synthesis may include phosphorus trichloride, chloroethylamine, and norbornene derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a wide range of derivatives with varying functional groups.
科学研究应用
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide involves its interaction with specific molecular targets and pathways. The chloroethyl groups may form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The norbornanyl group may influence the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide: Lacks the norbornanyl group but shares similar chemical properties.
2-(Bis(2-chloroethyl)amino)-3-(2-cyclohexyl)-1,3,2-oxazaphospholidine 2-oxide: Contains a cyclohexyl group instead of the norbornanyl group.
Uniqueness
The presence of the norbornanyl group in 2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide makes it unique compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential biological activity.
属性
| 78219-89-3 | |
分子式 |
C13H23Cl2N2O2P |
分子量 |
341.2 g/mol |
IUPAC 名称 |
3-(2-bicyclo[2.2.1]heptanyl)-N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C13H23Cl2N2O2P/c14-3-5-16(6-4-15)20(18)17(7-8-19-20)13-10-11-1-2-12(13)9-11/h11-13H,1-10H2 |
InChI 键 |
SUYNGUXHMZZVCF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2N3CCOP3(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)



